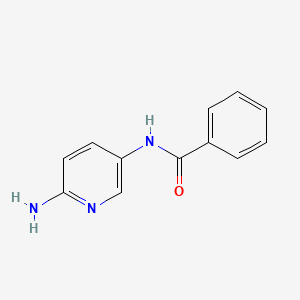
N-(6-氨基吡啶-3-基)苯甲酰胺
描述
N-(6-aminopyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-aminopyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-aminopyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎应用中的RIPK2抑制
N-(6-氨基吡啶-3-基)苯甲酰胺: 衍生物已被鉴定为受体相互作用蛋白激酶 2 (RIPK2) 的选择性抑制剂 。RIPK2 是炎症通路中的关键信号分子,其抑制可能治疗各种炎症性疾病。此应用与开发治疗自身免疫性疾病的新疗法特别相关。
抗结核剂
N-(6-氨基吡啶-3-基)苯甲酰胺 的衍生物已被设计和合成,以用于其抗结核活性 。这些化合物对结核分枝杆菌 H37Ra 显示出显着的抑制活性,表明它们有可能成为有效的抗结核剂。这对于开发对抗结核病的新药至关重要,尤其是耐药菌株。
抗氧化特性
研究探讨了苯甲酰胺衍生物的抗氧化能力,这对于保护细胞免受氧化应激至关重要 。这些化合物的抗氧化特性可在药物中利用,以减轻自由基造成的损害。
抗肿瘤活性
N-(6-氨基吡啶-3-基)苯甲酰胺: 衍生物已被合成并评估其抗肿瘤活性 。已发现它们通过 AURKB 转录抑制诱导细胞周期停滞和凋亡,这是一种很有前景的癌症治疗方法。
药物设计中的分子对接研究
N-(6-氨基吡啶-3-基)苯甲酰胺 的分子结构允许进行分子对接研究,这在药物设计过程中至关重要 。这些研究有助于理解化合物与靶蛋白之间的相互作用,有助于优化候选药物。
非中枢性镇痛药的开发
N-(6-氨基吡啶-3-基)苯甲酰胺 的衍生物有可能作为非中枢性镇痛药 。这些化合物可以为传统的止痛药提供替代方案,并且副作用可能更少。
作用机制
Target of Action
N-(6-aminopyridin-3-yl)benzamide has been identified as a potent anti-tubercular agent . It is designed to target Mycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis . Additionally, it has been found to inhibit Aurora Kinase B (AURKB) , a protein that plays a crucial role in cell division .
Mode of Action
The compound interacts with its targets by binding to them and inhibiting their function. In the case of Mycobacterium tuberculosis H37Ra, it exhibits significant activity, inhibiting the growth of the bacteria . For AURKB, it induces G2/M phase arrest by inhibiting the transcription of AURKB .
Biochemical Pathways
The compound affects several biochemical pathways. It regulates the cell cycle, DNA replication, and the p53 signaling pathway . By inhibiting AURKB transcription, it induces G2/M phase arrest, which halts the cell cycle and prevents the cells from dividing . This leads to cell apoptosis via the p53 signaling pathway .
Result of Action
The result of the action of N-(6-aminopyridin-3-yl)benzamide is the inhibition of the growth of Mycobacterium tuberculosis H37Ra, leading to its potential use as an anti-tubercular agent . Additionally, by inducing cell cycle arrest and apoptosis via the inhibition of AURKB transcription, it exhibits antiproliferative activity, particularly against cancer cells .
生化分析
Biochemical Properties
N-(6-aminopyridin-3-yl)benzamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of Aurora kinase B (AURKB), a protein kinase involved in the regulation of mitosis . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, N-(6-aminopyridin-3-yl)benzamide interacts with the p53 signaling pathway, which is crucial for the regulation of cell growth and apoptosis .
Cellular Effects
N-(6-aminopyridin-3-yl)benzamide exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase by inhibiting AURKB transcription . This arrest leads to apoptosis via the p53 signaling pathway. The compound also affects cellular metabolism by altering the expression of genes involved in metabolic pathways. In non-cancerous cells, N-(6-aminopyridin-3-yl)benzamide has been shown to have minimal cytotoxic effects, indicating its potential as a selective anticancer agent .
Molecular Mechanism
The molecular mechanism of N-(6-aminopyridin-3-yl)benzamide involves its binding interactions with specific biomolecules. It binds to AURKB, inhibiting its kinase activity and leading to the disruption of mitotic processes . This inhibition results in the accumulation of cells in the G2/M phase and subsequent apoptosis. Additionally, N-(6-aminopyridin-3-yl)benzamide modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-aminopyridin-3-yl)benzamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that N-(6-aminopyridin-3-yl)benzamide maintains its efficacy in inducing cell cycle arrest and apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of N-(6-aminopyridin-3-yl)benzamide vary with different dosages in animal models. At lower doses, the compound effectively induces cell cycle arrest and apoptosis in cancer cells without causing significant toxicity to normal tissues . At higher doses, N-(6-aminopyridin-3-yl)benzamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
N-(6-aminopyridin-3-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.
Transport and Distribution
Within cells and tissues, N-(6-aminopyridin-3-yl)benzamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. These factors determine its accumulation in specific cellular compartments and tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
N-(6-aminopyridin-3-yl)benzamide exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the nucleus, where it interacts with nuclear proteins and transcription factors . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments. The nuclear localization of N-(6-aminopyridin-3-yl)benzamide is crucial for its role in regulating gene expression and cell cycle progression.
属性
IUPAC Name |
N-(6-aminopyridin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-11-7-6-10(8-14-11)15-12(16)9-4-2-1-3-5-9/h1-8H,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTBRBXQRXNUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


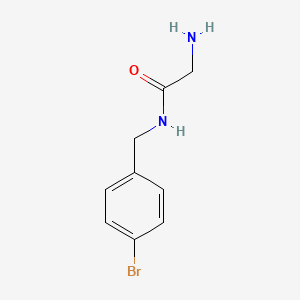



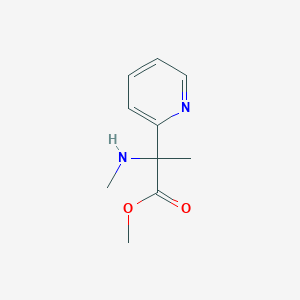

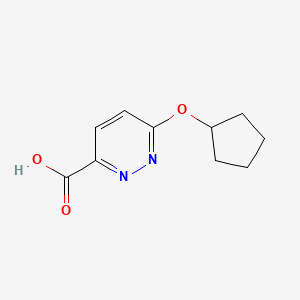


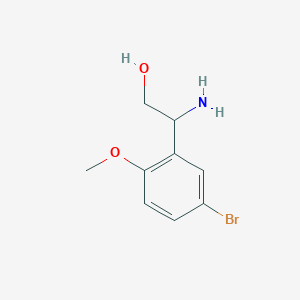
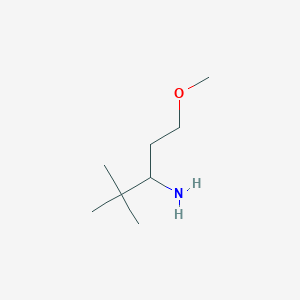


![2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1528607.png)
